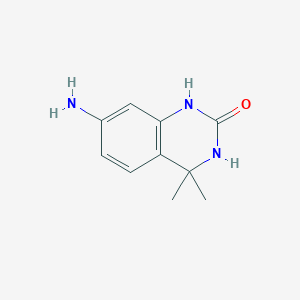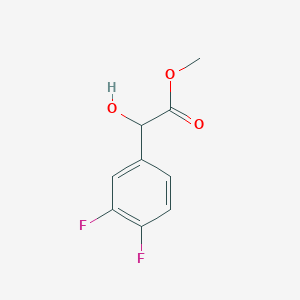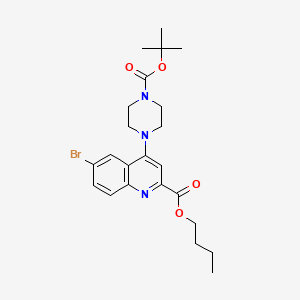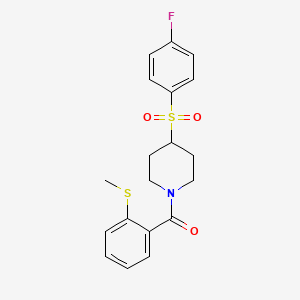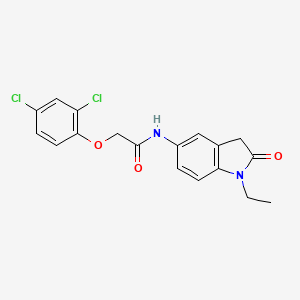![molecular formula C11H19Cl B2854596 1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane CAS No. 2287333-35-9](/img/structure/B2854596.png)
1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane, also known as CB13, is a synthetic compound that belongs to the class of bicyclic compounds. It has been studied for its potential use in various scientific research applications.
Mecanismo De Acción
1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane is believed to exert its effects by binding to the cannabinoid receptor CB2. This receptor is primarily found in immune cells and has been implicated in the regulation of inflammation and pain. 1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane has also been shown to have anti-inflammatory and analgesic effects in preclinical studies.
Biochemical and Physiological Effects:
1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane has also been shown to have anti-tumor effects in preclinical studies. However, further research is needed to determine the exact mechanisms by which 1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane exerts its effects and its potential side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. 1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane is also highly selective for the CB2 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, 1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane has limitations in that it is not currently approved for use in humans and its safety and efficacy have not been fully established.
Direcciones Futuras
There are several potential future directions for research on 1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane. One area of research could be to further investigate the anti-inflammatory and analgesic effects of 1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane in animal models of various diseases. Another area of research could be to investigate the potential anti-tumor effects of 1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane in preclinical models of cancer. Additionally, further research is needed to determine the safety and efficacy of 1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane in humans and to explore its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane can be synthesized using a variety of methods, including the reaction of 1,5-dichloropentane with 1,3-dimethylcyclohexane in the presence of a strong base. The resulting product is then treated with hydrogen chloride to form 1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane. The synthesis of 1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane has been studied for its potential use in various scientific research applications, including as a ligand for the cannabinoid receptor CB2. It has also been studied for its potential use in the treatment of chronic pain, inflammation, and cancer. 1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane has shown promising results in preclinical studies, but further research is needed to determine its efficacy and safety in humans.
Propiedades
IUPAC Name |
1-(chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19Cl/c1-9(2)3-4-10-5-11(6-10,7-10)8-12/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUGGEDWVSEKEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC12CC(C1)(C2)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2854514.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N,N,2-Trimethyl-4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]benzamide](/img/structure/B2854518.png)
![2-(4-Methoxyphenyl)-4-methyl-6-(methylthio)-8-phenylthiazolo[3,4-a]pyrimidin-5-ium perchlorate](/img/structure/B2854520.png)
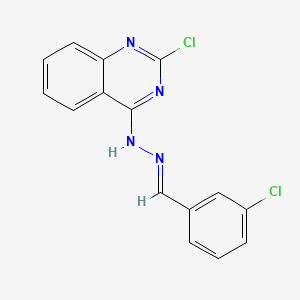

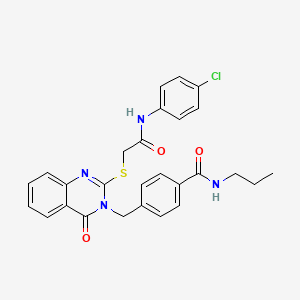
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2854527.png)
